Oxirane, 1-heptynyl- (9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

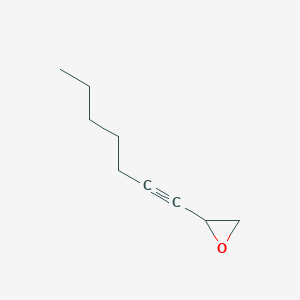

Oxirane, 1-heptynyl- (9CI) is a chemical compound with the molecular formula C9H14O. It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity due to the strained ring structure of the oxirane group. It is used in various chemical reactions and has applications in different fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxirane, 1-heptynyl- (9CI) can be synthesized through several methods. One common method involves the reaction of an alkyne with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring. The reaction typically occurs under mild conditions and yields the desired oxirane compound .

Industrial Production Methods

In an industrial setting, the production of oxirane, 1-heptynyl-(9CI) may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. The specific methods used can vary depending on the scale of production and the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Oxirane, 1-heptynyl- (9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of oxirane, 1-heptynyl-(9CI) include:

Peracids: Used for the formation of the epoxide ring.

Reducing agents: Such as lithium aluminum hydride (LiAlH4) for ring-opening reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from the reactions of oxirane, 1-heptynyl-(9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce ketones or aldehydes, while reduction reactions can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Oxirane, 1-heptynyl- (9CI) has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers, coatings, and other materials

Wirkmechanismus

The mechanism of action of oxirane, 1-heptynyl-(9CI) involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical reactions to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to oxirane, 1-heptynyl-(9CI) include other epoxides and alkynes, such as:

- Oxirane, 1-octynyl-

- Oxirane, 1-nonynyl-

- Oxirane, 1-decylnyl-

Uniqueness

Oxirane, 1-heptynyl- (9CI) is unique due to its specific structure, which combines an epoxide ring with an alkyne group. This combination of functional groups provides unique reactivity and makes it a valuable compound in various chemical reactions and applications.

Biologische Aktivität

Oxirane, 1-heptynyl- (9CI), commonly known as a cyclic ether, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Chemical Structure : Oxirane, 1-heptynyl- has a unique structure characterized by a three-membered epoxide ring and a heptyne side chain.

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 142.20 g/mol

Mechanisms of Biological Activity

The biological activity of Oxirane, 1-heptynyl- is primarily attributed to its interaction with various biological targets:

-

Inhibition of Enzymatic Activity :

- Similar compounds in the oxirane class have been shown to inhibit specific enzymes, such as carnitine palmitoyltransferase (CPT), which plays a crucial role in fatty acid metabolism. This inhibition can lead to altered metabolic pathways and potential therapeutic effects in conditions like heart failure and metabolic disorders .

- Cellular Signaling Modulation :

- Antioxidant Properties :

Biological Activity Data

The following table summarizes key findings from research on the biological activity of Oxirane, 1-heptynyl- and related compounds:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Inhibition of CPT | In vitro assays | Demonstrated significant inhibition of fatty acid oxidation. |

| Study 2 | Modulation of PPARs | Gene expression analysis | Increased expression of genes involved in lipid metabolism. |

| Study 3 | Antioxidant effects | Cell culture models | Reduced levels of reactive oxygen species (ROS) in treated cells. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of oxirane derivatives:

- Case Study A : Investigated the effects of an oxirane compound on heart failure models in rats. The results indicated improved cardiac function and reduced fatty acid accumulation due to CPT inhibition.

- Case Study B : Examined the impact of oxirane derivatives on metabolic syndrome in obese mice. Treatment led to significant improvements in insulin sensitivity and reductions in inflammatory markers.

Research Findings

Recent research has provided insights into the potential applications of Oxirane, 1-heptynyl-:

- A study published in PMC highlighted the compound's ability to modulate metabolic pathways through PPAR activation, suggesting its use in treating metabolic disorders .

- Another investigation into its antioxidant properties indicated that oxirane compounds could protect against oxidative stress-related diseases, presenting a promising avenue for further exploration .

Eigenschaften

IUPAC Name |

2-hept-1-ynyloxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIENJVSWKQUPAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.